An In-depth Technical Guide to the Synthesis and Characterization of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Introduction
1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. The pyrazole scaffold is a "privileged" structure, found in a multitude of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[5] Furthermore, the aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle, allowing for a variety of subsequent chemical transformations to build molecular diversity and conduct extensive structure-activity relationship (SAR) studies.[1]
This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this compound, grounded in established chemical principles and supported by authoritative references.
Part 1: Synthesis Methodology
The synthesis of 1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step process. This involves the initial N-alkylation of a pyrazole substrate followed by formylation at the C4 position. However, a more direct and widely utilized approach for preparing substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction on a suitable precursor.[1][6] This guide will focus on a robust two-step synthetic pathway commencing with the regioselective N-alkylation of 1H-pyrazole, followed by the Vilsmeier-Haack formylation.
Step 1: Synthesis of 1-[(2-Fluorophenyl)methyl]-1H-pyrazole
The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as the reaction can occur at either the N1 or N2 position, often yielding a difficult-to-separate mixture of isomers.[7] Regioselectivity is governed by a combination of steric hindrance, solvent polarity, and the choice of base.[7] For this synthesis, we will utilize conditions that favor the desired N1-alkylation.
Experimental Protocol: N-Alkylation
| Reagent/Material | Molecular Weight | Quantity (1.0 eq) | Moles | Notes |
| 1H-Pyrazole | 68.08 g/mol | 5.00 g | 73.4 mmol | Starting heterocycle |
| 2-Fluorobenzyl bromide | 189.03 g/mol | 14.59 g (10.0 mL) | 77.1 mmol (1.05 eq) | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 15.22 g | 110.1 mmol (1.5 eq) | Base |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - | Anhydrous, polar aprotic solvent |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 1H-pyrazole (5.00 g, 73.4 mmol) and anhydrous potassium carbonate (15.22 g, 110.1 mmol).
-
Add 150 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension vigorously.
-
Slowly add 2-fluorobenzyl bromide (10.0 mL, 77.1 mmol) to the suspension at room temperature using a dropping funnel over 15 minutes.
-
Heat the reaction mixture to 60 °C and allow it to stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford pure 1-[(2-fluorophenyl)methyl]-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like DMF.[8]
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: Formylation
| Reagent/Material | Molecular Weight | Quantity (1.0 eq) | Moles | Notes |
| 1-[(2-Fluorophenyl)methyl]-1H-pyrazole | 176.18 g/mol | 10.0 g | 56.8 mmol | Substrate from Step 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 10.4 g (6.3 mL) | 67.8 mmol (1.2 eq) | Reagent |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | Anhydrous, solvent and reagent |
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (6.3 mL, 67.8 mmol) dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[8] After the addition is complete, stir the resulting viscous mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1-[(2-fluorophenyl)methyl]-1H-pyrazole (10.0 g, 56.8 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 80 °C for 4-6 hours.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring. The Vilsmeier reagent is highly sensitive to moisture, and this quenching step hydrolyzes the reaction intermediate.[8]
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8. A precipitate should form.[9]
-
Isolation: Stir the mixture for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and air-dry.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purify by column chromatography on silica gel to obtain the final product, 1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, as a solid.
Part 2: Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde.
Caption: Structure of the title compound.
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9-10.1 ppm (s, 1H, -CHO); δ ~8.1-8.3 ppm (s, 1H, Pyrazole H5); δ ~7.9-8.0 ppm (s, 1H, Pyrazole H3); δ ~7.0-7.4 ppm (m, 4H, Ar-H); δ ~5.4-5.6 ppm (s, 2H, -CH₂-).[5][10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~183-185 ppm (C=O); δ ~158-161 ppm (d, ¹JCF, Ar C-F); δ ~115-135 ppm (Pyrazole and Aromatic Carbons); δ ~50-52 ppm (-CH₂-).[5] |
| IR (KBr, cm⁻¹) | ~3100-3150 (C-H, aromatic/heteroaromatic); ~2840-2860 (C-H, aldehyde); ~1680-1700 (C=O, aldehyde, strong); ~1500-1600 (C=C and C=N stretching).[5] |
| Mass Spec. (ESI+) | Calculated for C₁₀H₇FN₂O: 190.05. Expected m/z: 191.06 [M+H]⁺, 213.04 [M+Na]⁺.[11] |
| Melting Point | A sharp melting point is expected for a pure crystalline solid. |
Detailed Spectroscopic Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the structure. The most downfield signal, a singlet around 10 ppm, is characteristic of the aldehyde proton.[5] Two singlets in the aromatic region correspond to the two protons on the pyrazole ring. A multiplet between 7.0 and 7.4 ppm integrates to four protons of the 2-fluorophenyl ring. A key singlet around 5.5 ppm, integrating to two protons, confirms the presence of the methylene (-CH₂-) bridge connecting the phenyl and pyrazole rings.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a carbonyl carbon signal significantly downfield (>180 ppm). The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling, which is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a very strong absorption band in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed molecular ion peak should correspond to the calculated exact mass of the compound, providing strong evidence of its identity.
Conclusion
This guide outlines a reliable and scalable two-step synthetic pathway for 1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde, centered on the Vilsmeier-Haack formylation. The provided protocols are based on well-established procedures and are designed to be self-validating through careful monitoring and comprehensive characterization.[5][8] By following this methodology, researchers, scientists, and drug development professionals can confidently synthesize and verify this valuable heterocyclic intermediate for application in further chemical synthesis and discovery programs.
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SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. Available from: [Link]
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